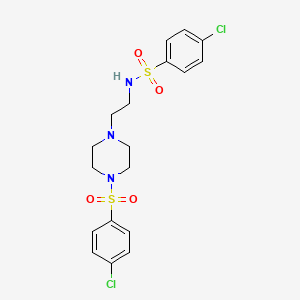

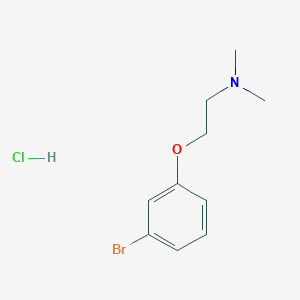

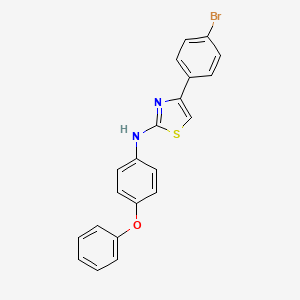

![molecular formula C13H12N6O3 B2926655 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-13-7](/img/structure/B2926655.png)

7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Nitration and Heterocyclization Studies

- Nitration Process and Products : Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the formation of various nitration products, including 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines. This process was optimized for triazolo[1,5-a]pyrimidin-7-amines, yielding products with high efficiency, followed by their reduction into [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines (Gazizov et al., 2020).

Tuberculostatic Activity

- Antituberculous Agent Analogs : Titova et al. (2019) synthesized structural analogs of an antituberculous agent, showing promising tuberculostatic activity. This involved condensations of aromatic aldehydes with β-dicarbonyl compounds and 1H-1,2,4-triazol-5-amine, highlighting the therapeutic potential of these compounds in treating tuberculosis (Titova et al., 2019).

Heterocyclensynthese

- Synthesis and Transformation : Wamhoff et al. (1993) explored the synthesis of various 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles, demonstrating the versatile applications of these compounds in organic synthesis and possibly leading to new pharmacologically active substances (Wamhoff et al., 1993).

Antimicrobial and Antifungal Activities

- Synthesis and Biological Evaluation : Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and evaluated their antimicrobial and antifungal activities. These compounds' potential in addressing infectious diseases highlights their importance in medical research (Komykhov et al., 2017).

Antitumor and Antiviral Activities

- Design and Synthesis for Antitumor and Antiviral Uses : Islam et al. (2008) focused on the preparation and evaluation of compounds with antitumor and antiviral activities, including 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones. This research indicates the potential use of these compounds in developing new antitumor and antiviral drugs (Islam et al., 2008).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.

Biochemical Pathways

Given its potential targets, it may influence pathways related to immune response, cellular metabolism, and signal transduction .

Result of Action

Given its potential targets, it may modulate immune response, cellular metabolism, and signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, a study on the synthesis of similar compounds noted that reducing the temperature resulted in a slightly lower yield .

properties

IUPAC Name |

7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3/c1-8(22-10-4-2-9(3-5-10)19(20)21)11-6-7-15-13-16-12(14)17-18(11)13/h2-8H,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNDUGRCAQBXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

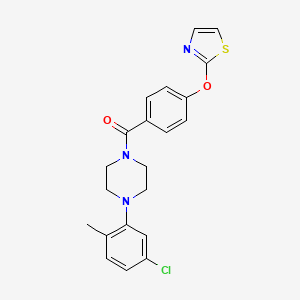

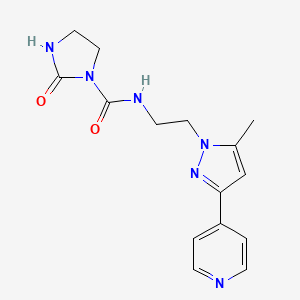

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)

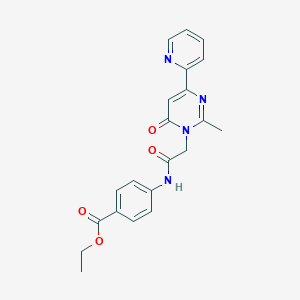

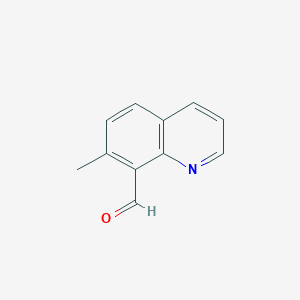

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)

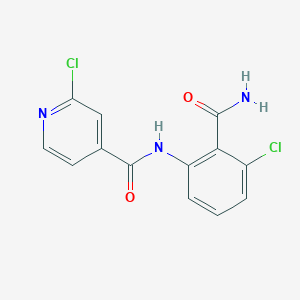

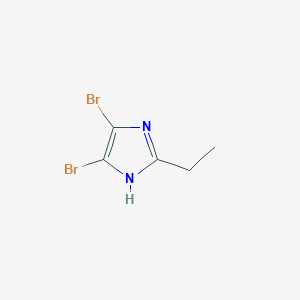

![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)

![3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2926594.png)